Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate
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Overview
Description
Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino and tert-butylphenyl groups. The final step involves the esterification of the compound to form the methyl ester.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Introduction of Substituents: The amino and tert-butylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and high temperatures to ensure complete substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its triazole moiety, which is known for its biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Chemical Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-amino-5-phenyl-1,2,4-triazol-3-ylthio}acetate: Lacks the tert-butyl group, which may affect its biological activity and solubility.
Methyl 2-{4-amino-5-[4-(methyl)phenyl]-1,2,4-triazol-3-ylthio}acetate: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Uniqueness
Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature can improve its interaction with biological targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C15H20N4O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)11-7-5-10(6-8-11)13-17-18-14(19(13)16)22-9-12(20)21-4/h5-8H,9,16H2,1-4H3 |
InChI Key |
IYIPVQSORUMCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC |
Origin of Product |
United States |
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